1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea
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Overview
Description
1-[[4-(4-methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea is a member of ureas.
Scientific Research Applications
Anti-Inflammatory Activity
- Compounds including N-[4-(4-methoxy phenyl)-1, 3-thiazol-2-yl)-N'-phenylurea showed significant anti-inflammatory properties in a study conducted by Fatima et al. (2014) Fatima et al., 2014.
Cardiovascular System Effects
- Drapak et al. (2019) investigated derivatives including 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine for potential antihypertensive effects. They observed significant antihypertensive activities in some derivatives, suggesting a role in cardiovascular therapeutics Drapak et al., 2019.
Molecular Docking and Structural Analysis
- Mahesha et al. (2021) explored the cyclocondensation reactions of related compounds, highlighting their molecular structures and potential for forming different combinations of hydrogen bonds, which could have implications in drug design Mahesha et al., 2021.
Antimicrobial Activities
- El-Sakka et al. (2014) synthesized novel amino acid derivatives from related compounds and found that some of these compounds exhibited antimicrobial activities against various strains of bacteria El-Sakka et al., 2014.
Cancer Cell Morphology
- Evdokimova et al. (2021) studied the effect of bicyclic isothioureas, including those with a 4-methoxyphenyl structure, on the morphology of human lung carcinoma cells, highlighting the potential use of these compounds in cancer research Evdokimova et al., 2021.
Antioxidant Activity
- Sulpizio et al. (2016) synthesized 2'-aminochalcone derivatives, including those with methoxy substituents, and assessed their antioxidant activity, suggesting a potential role in oxidative stress-related conditions Sulpizio et al., 2016.
Adenosine A3 Receptor Antagonism
- Jung et al. (2004) developed 4-(4-Methoxyphenyl)-2-aminothiazole and related derivatives as selective antagonists for human adenosine A3 receptors, which could be significant in the development of treatments for various conditions related to these receptors Jung et al., 2004.
properties
Product Name |
1-[[4-(4-Methoxyphenyl)-3-prop-2-enyl-2-thiazol-3-iumyl]amino]-3-phenylurea |
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Molecular Formula |
C20H21N4O2S+ |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[[4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]amino]-3-phenylurea |
InChI |
InChI=1S/C20H20N4O2S/c1-3-13-24-18(15-9-11-17(26-2)12-10-15)14-27-20(24)23-22-19(25)21-16-7-5-4-6-8-16/h3-12,14H,1,13H2,2H3,(H2,21,22,25)/p+1 |
InChI Key |
JAADJIYHZHDCSG-UHFFFAOYSA-O |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=[N+]2CC=C)NNC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=[N+]2CC=C)NNC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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